N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-16(18(24)12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFJGRNLYJHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole intermediate is then coupled with a hydroxyphenyl derivative using a coupling agent such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in a suitable solvent like dimethylformamide.
Introduction of Methanesulfonylbenzamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.
Substitution: The methanesulfonyl group can be substituted with various nucleophiles to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Biological Activities
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide exhibits various biological activities that make it a candidate for pharmaceutical applications:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research indicates effectiveness against a range of bacterial and fungal pathogens, suggesting its utility in developing new antimicrobial agents.
- Antioxidant Effects : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Method : Cell viability assays were conducted using MTT assays.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess antimicrobial properties against Staphylococcus aureus.
- Method : Disk diffusion method was employed to measure inhibition zones.
- Results : Significant inhibition was observed at concentrations as low as 50 µg/mL.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Benzothiazole vs.
Sulfonyl Group Impact : Methanesulfonyl groups enhance solubility and metabolic stability compared to bulkier substituents (e.g., 3-methylpiperidine-sulfonyl in Compound A) .
Antibacterial Activity : Benzothiazole-triazole hybrids () demonstrate that electron-withdrawing groups (e.g., nitro, fluoro) on benzothiazole improve activity against Gram-positive pathogens .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the methanesulfonyl group enhances its solubility and may influence its pharmacokinetic properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds with benzothiazole structures have demonstrated significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Anticancer Properties : Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. This compound may activate specific pathways involved in programmed cell death, potentially through the modulation of p53 signaling pathways .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results showed that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
- Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound could significantly reduce cell viability, indicating its potential as an anticancer agent. The study highlighted the role of benzothiazole in enhancing the cytotoxic effects through apoptosis induction .
- Anti-inflammatory Properties : Clinical trials involving related compounds have shown promising results in reducing inflammation markers in patients with chronic inflammatory diseases. These findings suggest a potential therapeutic application for managing inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a benzothiazole moiety to a hydroxyl-substituted phenyl ring, followed by sulfonylation. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the benzothiazole group .
- Sulfonylation : Methanesulfonyl chloride is introduced under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile to ensure high electrophilic reactivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol improve purity (>95%) .
Yield optimization requires strict control of temperature (60–80°C), anhydrous solvents, and inert atmospheres to minimize side reactions.
Q. How can spectroscopic methods (NMR, FTIR) confirm the functional groups in this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The benzothiazole proton (C2-H) appears as a singlet at δ 8.2–8.5 ppm.
- The methanesulfonyl group (-SO₂CH₃) shows a sharp singlet at δ 3.2–3.4 ppm for the methyl protons.
- Aromatic protons on the hydroxyphenyl ring resonate between δ 6.8–7.5 ppm .
- FTIR :
- O-H stretch (phenolic hydroxyl) at 3200–3400 cm⁻¹.
- Sulfonyl S=O asymmetric/symmetric stretches at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹ .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (e.g., Chromolith) with acetonitrile/water (70:30) mobile phase to detect impurities (<0.1%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >200°C indicates suitability for high-temperature applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or sulfonamide) affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Trifluoromethyl vs. Methanesulfonyl : Replacing -SO₂CH₃ with -CF₃ increases lipophilicity (logP +0.5) and metabolic stability in hepatic microsome assays, but may reduce solubility .
- Hydroxyl Position : Moving the phenolic -OH from the 3- to 4-position on the phenyl ring decreases hydrogen-bonding interactions with target proteins (e.g., kinases), reducing inhibitory activity by ~40% .
- Benzothiazole Substitution : Adding electron-withdrawing groups (e.g., -NO₂) to the benzothiazole ring enhances fluorescence quantum yield (Φ = 0.45 vs. 0.28 for unsubstituted analogs) .
Q. What mechanistic insights explain the fluorescence properties of this compound?
- Methodological Answer : Fluorescence arises from the benzothiazole core’s π→π* transitions, modulated by substituents:
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:
- Dihedral angles between benzothiazole and phenyl rings (45–50°), confirming non-planar geometry.
- Hydrogen-bonding networks (O-H···N, 2.8–3.0 Å) stabilize the crystal lattice, explaining discrepancies between DFT-predicted and experimental solubility .
Q. How to address contradictory data on solubility versus biological activity in different solvent systems?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and maintain bioactivity. For example, IC₅₀ values for kinase inhibition drop from 12 µM (pure DMSO) to 8 µM (5% DMSO/PBS) due to improved ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : Model solvation shells to identify solvent-specific conformational changes affecting binding affinity.
Q. What experimental design strategies optimize synthesis and bioactivity screening?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify interactions. For example, a 2³ factorial design reduced reaction time by 30% while maintaining 90% yield .
- Flow Chemistry : Continuous flow reactors enhance reproducibility for scale-up (gram-to-kilogram) by minimizing thermal gradients .
Q. How can metal complexation studies enhance understanding of this compound’s chelation potential?
- Methodological Answer :
- Spectrofluorometric Titration : Titrate with Cu²+ or Fe³+ to monitor fluorescence quenching (Stern-Volmer analysis). A linear plot (Ksv = 1.2 × 10⁴ M⁻¹) confirms strong metal-binding via the benzothiazole nitrogen and phenolic oxygen .
- DFT Calculations : Predict binding energies (e.g., ΔG = -25 kcal/mol for Cu²+ complexes) to prioritize metals for catalytic or therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
